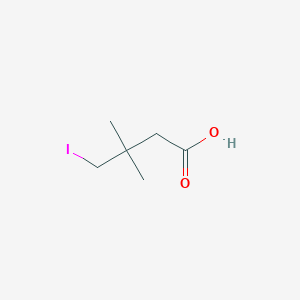

4-Iodo-3,3-dimethylbutanoic acid

Description

Significance of Halogenated Carboxylic Acids as Strategic Synthons

Halogenated carboxylic acids serve as pivotal building blocks in organic synthesis. The presence of the carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction to alcohols. Simultaneously, the halogen atom, particularly iodine, acts as a versatile functional group. The carbon-halogen bond can participate in numerous reactions, such as nucleophilic substitutions and cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This bifunctionality allows for sequential and chemoselective reactions, a cornerstone of modern synthetic strategy.

Position of 4-Iodo-3,3-dimethylbutanoic Acid within the Landscape of Organoiodine Chemistry

Organoiodine chemistry is a specialized field within organic chemistry that focuses on compounds containing a carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that renders organoiodides highly reactive and thus synthetically useful. Iodide is an excellent leaving group, facilitating nucleophilic substitution reactions.

4-Iodo-3,3-dimethylbutanoic acid (CAS No. 2172258-94-3) is a specific example of a γ-iodinated carboxylic acid. bldpharm.comevitachem.comsigmaaldrich.com Its structure, featuring an iodine atom at the C4 position, places it in a distinct category from the more commonly studied α-halocarboxylic acids. This positioning of the iodine atom, separated from the electron-withdrawing carboxylic acid group by a quaternary carbon center, influences its reactivity profile. While detailed research on this specific molecule is not extensively published, its structural motifs suggest potential applications in the synthesis of lactones, cyclic compounds, and as a precursor to other functionalized butanoic acid derivatives.

Structural Characteristics of 4-Iodo-3,3-dimethylbutanoic Acid and Mechanistic Implications for Reactivity

The molecular structure of 4-Iodo-3,3-dimethylbutanoic acid is key to understanding its chemical behavior. The presence of two methyl groups on the C3 carbon, a neopentyl-like arrangement, introduces significant steric hindrance around the α- and β-positions. This steric bulk can influence the accessibility of the different reactive sites within the molecule.

The primary iodide at the C4 position is susceptible to nucleophilic substitution reactions (SN2). However, the steric hindrance from the adjacent gem-dimethyl group might slow the rate of such reactions compared to unhindered primary iodides. The carboxylic acid group can be deprotonated to form a carboxylate, which could potentially act as an intramolecular nucleophile, leading to the formation of a five-membered lactone, γ,γ-dimethyl-γ-butyrolactone.

The electronic environment of the C-I bond is also a critical factor. The electron-withdrawing nature of the distant carboxylic acid group is attenuated by the intervening saturated carbon chain, making the C4 carbon a relatively soft electrophilic center.

| Property | Value |

| IUPAC Name | 4-Iodo-3,3-dimethylbutanoic acid |

| CAS Number | 2172258-94-3 |

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.06 g/mol |

| SMILES | CC(C)(CC(=O)O)CI |

Table 1: Basic properties of 4-Iodo-3,3-dimethylbutanoic acid.

While experimental spectroscopic data for 4-Iodo-3,3-dimethylbutanoic acid is not widely available in peer-reviewed literature, a comparison can be made with its parent compound, 3,3-dimethylbutanoic acid.

| Property | 3,3-Dimethylbutanoic Acid |

| CAS Number | 1070-83-3 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 185-190 °C |

| Density | 0.912 g/mL |

Table 2: Physical properties of the parent compound, 3,3-dimethylbutanoic acid. fishersci.sestenutz.eu

The introduction of the iodine atom in 4-Iodo-3,3-dimethylbutanoic acid would be expected to significantly increase its molecular weight and density, and likely elevate its boiling point due to increased intermolecular forces (van der Waals interactions and dipole-dipole interactions).

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRJZOKXPFTTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 3,3 Dimethylbutanoic Acid

Direct Iodination Approaches

Direct iodination of the 3,3-dimethylbutanoic acid skeleton at the C4 position is a significant synthetic hurdle. Such approaches are not widely documented and are generally considered low-yielding due to the lack of activation at the target carbon.

Regioselective C-I Bond Formation at the C4 Position of Butanoic Acid Skeletons

Achieving direct, regioselective C-I bond formation at the C4 position of a butanoic acid derivative is a formidable challenge in synthetic chemistry. The C-H bonds at the C4 position (the γ-carbon) are unactivated and sterically shielded by the adjacent gem-dimethyl group. Modern synthetic methods increasingly rely on directing groups to guide a catalyst to a specific C-H bond. However, for a simple aliphatic chain, achieving γ-selectivity over the kinetically favored α- or β-positions is difficult, and specific, high-yield methods for the direct iodination of 4-Iodo-3,3-dimethylbutanoic acid are not established in the literature.

Adaptations of Alpha-Halogenation Methodologies for Remote Iodination of Carboxylic Acids

Standard methodologies for the halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, exclusively target the α-position. However, remote iodination can be conceptualized through radical-mediated pathways, most notably through adaptations of the Hofmann-Löffler-Freytag reaction. nih.govlibretexts.orgnih.gov

This reaction traditionally involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, which then abstracts a hydrogen atom from a remote carbon (typically at the δ-position) via a six-membered ring transition state in a process called 1,5-hydrogen atom transfer. nih.gov For a derivative of 3,3-dimethylbutanoic acid, this would precisely target the C4 position.

A hypothetical adaptation for generating 4-Iodo-3,3-dimethylbutanoic acid could involve:

Conversion of the carboxylic acid to a suitable derivative, such as an N-alkyl amide.

Formation of an N-iodoamide using an iodinating agent.

Photochemical or thermal initiation to generate a nitrogen-centered radical.

Intramolecular 1,5-hydrogen abstraction from the C4 carbon.

Trapping of the resulting C4 carbon radical by an iodine source to form the C-I bond.

Hydrolysis of the amide to yield the final carboxylic acid.

While theoretically plausible, this remains a speculative pathway that would require significant optimization.

Electrophilic Iodination Strategies for Alkyl Chains

Electrophilic iodination is a common method for introducing iodine into a molecule, but it is largely ineffective for unactivated alkyl chains. youtube.com This strategy relies on the reaction of an electrophilic iodine source (e.g., I⁺) with a nucleophilic center in the substrate. Such centers are typically electron-rich, like an alkene, an enol, or an activated aromatic ring. pharmaguideline.com

The alkyl chain of 3,3-dimethylbutanoic acid lacks the necessary nucleophilicity for electrophilic attack. The C-H bonds are strong and non-polar, and the carboxylic acid group has an electron-withdrawing inductive effect that further deactivates the alkyl chain, making an electrophilic substitution at the C4 position highly unfavorable.

Multistep Synthesis from Readily Available Precursors

Given the difficulties of direct iodination, multistep sequences starting from commercially available precursors represent a more practical and reliable approach to obtaining 4-Iodo-3,3-dimethylbutanoic acid.

Derivatization of 3,3-Dimethylbutanoic Acid

A logical synthetic route involves the functional group transformation of the parent carboxylic acid, 3,3-dimethylbutanoic acid. This pathway proceeds by first removing the directing influence of the carboxyl group and then re-introducing it after the iodination step.

The proposed sequence is as follows:

Reduction: 3,3-Dimethylbutanoic acid is reduced to the corresponding primary alcohol, 3,3-dimethyl-1-butanol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. youtube.com

Iodination: The resulting alcohol is converted to the primary alkyl iodide, 1-iodo-3,3-dimethylbutane (B91023). A standard and effective method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂). libretexts.org

Oxidation: The final step involves the oxidation of the primary alkyl iodide back to the carboxylic acid. This is the most challenging step, as strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically required to convert a primary alkyl group to a carboxylic acid, and these harsh conditions could potentially affect the carbon-iodine bond. quora.com

| Step | Transformation | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Acid to Alcohol | LiAlH₄ in dry ether or THF, followed by aqueous workup. | youtube.com |

| 2 | Alcohol to Iodide | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole in Dichloromethane (CH₂Cl₂) at 20°C. | libretexts.org |

| 3 | Iodide to Acid | Strong oxidizing agents (e.g., KMnO₄, Jones Reagent). Requires careful condition screening. | quora.com |

Synthetic Routes Involving Unsaturated Precursors with Subsequent Iodination

An alternative and highly viable multistep synthesis involves the creation of an unsaturated precursor, which allows for controlled, regioselective introduction of iodine via addition chemistry.

A plausible route starts from the synthesis of 3,3-dimethyl-4-pentenoic acid. This intermediate can be synthesized via a Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate. pressbooks.pub The terminal double bond then serves as a handle for introducing iodine at the C4 position.

The sequence is as follows:

Synthesis of Unsaturated Acid: Preparation of 3,3-dimethyl-4-pentenoic acid. youtube.compressbooks.pub

Anti-Markovnikov Hydrohalogenation: The key step is the anti-Markovnikov addition of a hydrogen halide across the terminal double bond. While the direct radical addition of HI is generally not favored, a two-step procedure is highly effective:

Radical Addition of HBr: In the presence of a radical initiator like peroxide (e.g., AIBN or benzoyl peroxide), hydrogen bromide (HBr) adds to the terminal alkene to yield 4-bromo-3,3-dimethylbutanoic acid. libretexts.org This reaction proceeds with high regioselectivity for the anti-Markovnikov product.

Finkelstein Reaction: The resulting bromo-compound is then treated with sodium iodide (NaI) in acetone. This classic Sₙ2 reaction substitutes the bromine atom with iodine to furnish the desired product, 4-Iodo-3,3-dimethylbutanoic acid, in good yield.

| Step | Transformation | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Synthesis of 3,3-dimethyl-4-pentenoic acid | Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol and triethyl orthoacetate. | pressbooks.pub |

| 2a | Anti-Markovnikov Hydrobromination | HBr, Radical Initiator (e.g., Peroxide) in a non-polar solvent. | libretexts.org |

| 2b | Halogen Exchange (Finkelstein) | Sodium Iodide (NaI) in refluxing acetone. |

Functionalization of Alcohols or Alkyl Halides followed by Carboxylation Reactions

A plausible, albeit undocumented, synthetic approach towards 4-iodo-3,3-dimethylbutanoic acid could involve the initial preparation of a suitable four-carbon precursor containing the characteristic 3,3-dimethyl motif, followed by sequential functional group interconversions.

One conceptual pathway begins with 3,3-dimethyl-1-butanol. This starting material could potentially be converted to the corresponding 1-iodo-3,3-dimethylbutane. This transformation is a standard functional group conversion, often achieved using reagents like phosphorus triiodide (P/I₂), or via a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone, the Finkelstein reaction).

Once the 1-iodo-3,3-dimethylbutane intermediate is obtained, the subsequent challenge lies in the introduction of the carboxylic acid moiety at the terminal position. A classical method for achieving such a transformation is through the formation of a Grignard reagent, followed by carboxylation. The reaction of 1-iodo-3,3-dimethylbutane with magnesium metal would, in principle, yield the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium iodide. This organometallic intermediate could then be reacted with carbon dioxide (in the form of dry ice) to afford, after acidic workup, the desired 4,4-dimethylpentanoic acid. However, this route leads to a five-carbon chain and not the target four-carbon chain with an iodine at the 4-position.

A more direct, yet challenging, approach would be to start from a precursor that already contains the four-carbon chain and introduce the iodine and carboxylic acid functionalities. For instance, if a suitable di-functionalized four-carbon building block were available, selective manipulation of the functional groups would be necessary. The steric hindrance imposed by the gem-dimethyl group at the 3-position would significantly influence the reactivity of any functional groups at the 4-position, making such transformations non-trivial.

Given the lack of specific literature, any proposed pathway remains speculative. The table below outlines a hypothetical reaction scheme based on these general principles.

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | 3,3-Dimethyl-1-butanol | P/I₂ or 1. TsCl, py; 2. NaI | 1-Iodo-3,3-dimethylbutane | Conversion of alcohol to alkyl iodide |

| 2 | 1-Iodo-3,3-dimethylbutane | 1. Mg; 2. CO₂; 3. H₃O⁺ | 4,4-Dimethylpentanoic acid | Grignard formation and carboxylation |

This table represents a theoretical pathway and is not based on published experimental data for the synthesis of 4-iodo-3,3-dimethylbutanoic acid.

Advanced and Sustainable Synthetic Approaches

The development of advanced and sustainable synthetic methods is a central theme in modern chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Green Chemistry Principles in the Preparation of 4-Iodo-3,3-dimethylbutanoic Acid

The principles of green chemistry provide a framework for designing more environmentally benign chemical syntheses. While no specific green synthesis for 4-iodo-3,3-dimethylbutanoic acid has been reported, we can consider how these principles might be applied to its hypothetical production.

Key green chemistry principles relevant to the synthesis of a molecule like 4-iodo-3,3-dimethylbutanoic acid would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the hypothetical routes discussed, the atom economy would need to be calculated for each specific pathway to assess its efficiency.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption.

Use of Renewable Feedstocks: Starting from renewable resources rather than petrochemicals is a key aspect of sustainability.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can often be recycled.

The application of these principles would necessitate a departure from classical stoichiometric reagents towards more elegant catalytic solutions.

Catalytic Systems for Iodoalkanoic Acid Synthesis

The direct catalytic synthesis of iodoalkanoic acids is a challenging area of research. While catalytic methods for the introduction of iodine into organic molecules exist, their application to substrates containing a carboxylic acid functionality, or a precursor that can be readily converted to one, is not widely documented for structures like the target molecule.

Hypothetically, a catalytic approach could involve the regioselective iodination of a suitable precursor. For example, a C-H activation strategy at the terminal methyl group of 3,3-dimethylbutanoic acid would be a highly desirable but exceptionally difficult transformation due to the unactivated nature of the C-H bonds and the presence of the sterically demanding gem-dimethyl group.

More realistically, catalytic methods might be employed in the synthesis of key intermediates. For instance, the conversion of an alcohol to an alkyl iodide can sometimes be achieved using catalytic transfer agents, reducing the need for stoichiometric phosphorus or thionyl-based reagents.

The development of a bespoke catalytic system for the direct synthesis of 4-iodo-3,3-dimethylbutanoic acid would likely require significant research and development, focusing on catalyst design to control regioselectivity and tolerate the functional groups present in the molecule.

Chemical Transformations and Reactivity of 4 Iodo 3,3 Dimethylbutanoic Acid

Reactions Involving the C-I Bond at the C4 Position

The carbon-iodine bond at the C4 position is the primary site for a range of transformations, including nucleophilic substitutions, radical reactions, and organometallic cross-coupling, as well as reductive dehalogenation.

Nucleophilic substitution reactions on 4-iodo-3,3-dimethylbutanoic acid are heavily influenced by steric hindrance. The substrate's structure, with a quaternary carbon adjacent to the carbon bearing the iodine, is analogous to a neopentyl halide.

The SN2 (Substitution Nucleophilic Bimolecular) pathway is severely hindered. masterorganicchemistry.comspcmc.ac.in In an SN2 reaction, the nucleophile performs a backside attack on the carbon atom bonded to the leaving group. masterorganicchemistry.com The bulky tert-butyl group in the β-position to the iodine atom in 4-iodo-3,3-dimethylbutanoic acid physically obstructs the approach of the nucleophile, making the transition state energetically unfavorable. masterorganicchemistry.comspcmc.ac.in Consequently, SN2 reactions at the C4 position are extremely slow and, for practical purposes, are often considered non-reactive under standard SN2 conditions. masterorganicchemistry.comwebassign.net

| Reaction Pathway | Substrate | Key Feature | Reactivity |

| SN2 | 4-Iodo-3,3-dimethylbutanoic acid | High steric hindrance from the adjacent tert-butyl group. masterorganicchemistry.comspcmc.ac.in | Very low to negligible. masterorganicchemistry.com |

| SN1 | 4-Iodo-3,3-dimethylbutanoic acid | Formation of a primary carbocation upon departure of the iodide. quora.com | Possible, but prone to rearrangement. |

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the formation of a carbocation intermediate. masterorganicchemistry.comsaskoer.ca In the case of 4-iodo-3,3-dimethylbutanoic acid, the departure of the iodide ion would initially form a primary carbocation. Primary carbocations are inherently unstable. However, this primary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. quora.com This rearrangement would then be followed by the attack of a nucleophile. Thus, while an SN1 reaction is possible, the product will be that of the rearranged carbocation, not direct substitution at the C4 position. The rate of SN1 reactions is dependent on the stability of the carbocation formed, and the initial formation of an unstable primary carbocation makes this a slow process. quora.commasterorganicchemistry.com

The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate a primary alkyl radical. This radical intermediate can then participate in various bond-forming reactions. These reactions are often initiated by radical initiators or through photoredox catalysis. rsc.orgresearchgate.net

Atom Transfer Radical Addition (ATRA) is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The 4-(carboxy)-2,2-dimethylbutyl radical, generated from 4-iodo-3,3-dimethylbutanoic acid, can add to activated alkenes and alkynes. This process typically involves a radical initiator or a transition metal catalyst. rsc.orgresearchgate.net The resulting radical adduct can then abstract an iodine atom from another molecule of the starting material, propagating a chain reaction.

Atom Transfer Radical Cyclization (ATRC) can occur if there is an appropriately positioned unsaturated moiety within the molecule or in an intermolecular reaction partner. acs.org Visible-light-mediated ATRC of unactivated alkyl iodides provides a mild and chemoselective method for the formation of cyclic structures. acs.org

| Radical Reaction Type | Description | Potential Products |

| Atom Transfer Radical Addition (ATRA) | Addition of the alkyl radical across a π-bond (e.g., in an alkene or alkyne). rsc.org | Functionalized alkanes and alkenes with new C-C bonds. |

| Atom Transfer Radical Cyclization (ATRC) | Intramolecular addition of the alkyl radical to a tethered π-system. acs.org | Carbocyclic or heterocyclic ring systems. |

| Halogen Atom Transfer (XAT) | Generation of the alkyl radical via abstraction of the iodine atom by another radical species. researchgate.netacs.org | Can be coupled with other catalytic cycles for C-N, C-O, and C-C bond formation. acs.org |

Organometallic cross-coupling reactions are fundamental in C-C bond formation. fiveable.menih.govyoutube.com These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org The steric hindrance around the C-I bond in 4-iodo-3,3-dimethylbutanoic acid can pose a challenge for the initial oxidative addition step.

The Suzuki reaction couples an organoboron compound with an organohalide. libretexts.orgharvard.edu While highly versatile, the reaction of sterically hindered alkyl halides can be challenging. However, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate the coupling of some hindered substrates. harvard.edu

The Stille reaction utilizes an organotin reagent. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the tolerance of a wide range of functional groups. wikipedia.org However, the reaction with sterically hindered alkyl iodides can be slow, and specialized ligands may be required to promote the desired transformation. nih.govresearchgate.netharvard.edu

The Negishi reaction involves the coupling of an organozinc reagent with an organohalide. wikipedia.orgnih.gov Organozinc reagents are among the most reactive organometallics used in cross-coupling, which can sometimes overcome the steric hindrance of the substrate. wikipedia.orgnih.gov Specific palladium catalysts with tailored ligands have been developed to effectively couple unactivated and sterically demanding primary alkyl iodides. researchgate.netnih.gov

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki | Organoboron (e.g., boronic acid, boronate ester) harvard.edu | Mild reaction conditions, commercially available reagents, but can be sensitive to steric hindrance. |

| Stille | Organotin (stannane) wikipedia.orgorganic-chemistry.org | High functional group tolerance, but toxicity of tin reagents is a concern. |

| Negishi | Organozinc wikipedia.orgnih.gov | High reactivity of the organozinc reagent, can couple a wide range of substrates. wikipedia.org |

Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom. This can be achieved using various reducing agents. Common methods include the use of metal hydrides, such as tributyltin hydride (Bu3SnH) in a radical chain reaction, or dissolving metal reductions. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source can also effect the removal of the iodine.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-iodo-3,3-dimethylbutanoic acid undergoes a variety of standard transformations to produce a range of derivatives. The steric hindrance from the adjacent tert-butyl group can influence the rate of these reactions, sometimes necessitating specific reagents or harsher conditions.

Esters can be formed through several methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a common approach. For sterically hindered acids like 4-iodo-3,3-dimethylbutanoic acid, the reaction may be slow. google.com Alternative methods, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), are often more effective for converting sterically demanding substrates. organic-chemistry.org Reaction with alkyl halides in the presence of a base can also yield the corresponding ester.

Amides are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with an amine. khanacademy.orglibretexts.org Direct condensation of the carboxylic acid with an amine is also possible but usually requires high temperatures or the use of coupling reagents like DCC. nih.govresearchgate.net

Acid halides , most commonly acid chlorides, are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These are highly reactive intermediates used in the synthesis of esters and amides.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory synthesis involves the reaction of the carboxylate salt with an acid chloride. Mixed anhydrides can also be prepared.

| Derivative | Reagents | General Conditions |

| Ester | Alcohol, Acid Catalyst (Fischer) organic-chemistry.orgacs.org or DCC, DMAP, Alcohol (Steglich) organic-chemistry.org | Heating for Fischer; Room temperature for Steglich. |

| Amide | SOCl2 then Amine; or Amine and a coupling agent (e.g., DCC) khanacademy.orglibretexts.orgnih.gov | Typically mild to moderate temperatures. |

| Acid Halide | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Often gentle heating. |

| Anhydride | Dehydration at high temperature or reaction of a carboxylate with an acid chloride | Varies with the method. |

Reduction to Alcohol and Aldehyde Analogues

The carboxylic acid moiety of 4-iodo-3,3-dimethylbutanoic acid is susceptible to reduction by various reducing agents to yield the corresponding primary alcohol, 4-iodo-3,3-dimethylbutan-1-ol, or the aldehyde, 4-iodo-3,3-dimethylbutanal. The choice of reducing agent and reaction conditions is crucial in selectively obtaining the desired product.

Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. It is important to note that LiAlH₄ is a strong and unselective reducing agent and would also reduce other susceptible functional groups if present in the molecule.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct reduction is often difficult as aldehydes are more reactive than carboxylic acids and are readily reduced further to the alcohol. However, derivatives of the carboxylic acid, such as an ester or an acid chloride, can be reduced to the aldehyde using less reactive, sterically hindered reducing agents. One common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). organic-synthesis.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. organic-synthesis.comchemistrysteps.com Therefore, a two-step sequence involving conversion of 4-iodo-3,3-dimethylbutanoic acid to a suitable derivative followed by controlled reduction with DIBAL-H would be a viable route to 4-iodo-3,3-dimethylbutanal. Another approach for the partial reduction of an acid chloride derivative is the use of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). masterorganicchemistry.com

| Starting Material | Reagent | Product | Reaction Conditions |

| 4-Iodo-3,3-dimethylbutanoic acid | Lithium aluminum hydride (LiAlH₄) | 4-Iodo-3,3-dimethylbutan-1-ol | Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| 4-Iodo-3,3-dimethylbutanoic acid derivative (e.g., ester, acid chloride) | Diisobutylaluminium hydride (DIBAL-H) | 4-Iodo-3,3-dimethylbutanal | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene, hexane) |

| 4-Iodo-3,3-dimethylbutanoic acid chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | 4-Iodo-3,3-dimethylbutanal | Aprotic solvent |

Decarboxylation Pathways and Associated Rearrangements (e.g., Borodin-Hunsdiecker-type reactions)

Decarboxylation involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like 4-iodo-3,3-dimethylbutanoic acid, this process typically requires harsh conditions unless facilitated by specific functional groups or reagents.

A classic method for the decarboxylation of carboxylic acids to form alkyl halides is the Borodin-Hunsdiecker reaction . organic-synthesis.comwikipedia.org This reaction involves the treatment of the silver salt of the carboxylic acid with a halogen, in this case, iodine. The reaction proceeds via a radical mechanism. wikipedia.org For 4-iodo-3,3-dimethylbutanoic acid, this would first involve the formation of its silver salt, silver 4-iodo-3,3-dimethylbutanoate, followed by reaction with iodine to potentially yield 1,4-diiodo-2,2-dimethylbutane.

Reaction Scheme for the Hunsdiecker Reaction: CH₃C(CH₃)₂(CH₂I)CH₂COOH + AgNO₃ → CH₃C(CH₃)₂(CH₂I)CH₂COOAg + HNO₃ CH₃C(CH₃)₂(CH₂I)CH₂COOAg + I₂ → CH₃C(CH₃)₂(CH₂I)CH₂I + AgI + CO₂

Variations of the Hunsdiecker reaction exist, such as the Kochi reaction, which uses lead(IV) acetate and a halide salt. wikipedia.org More recent methods for iodo-decarboxylation of aliphatic carboxylic acids have been developed using reagents like (diacetoxyiodo)benzene and iodoform under ambient conditions, offering a milder alternative. doubtnut.comelsevierpure.com

It is important to consider that rearrangements are possible during radical decarboxylation reactions, although in the case of 4-iodo-3,3-dimethylbutanoic acid, the saturated nature of the carbon chain and the absence of activating groups make significant skeletal rearrangements less likely under typical Hunsdiecker conditions. In contrast, decarboxylation of β,γ-unsaturated carboxylic acids can proceed through a cyclic transition state, sometimes leading to rearrangement of the double bond. doubtnut.comstackexchange.comdoubtnut.com

Intramolecular Reactivity and Cyclization Pathways

Formation of Cyclic Esters (Lactones) from Modified 4-Iodo-3,3-dimethylbutanoic Acid Derivatives

The direct cyclization of 4-iodo-3,3-dimethylbutanoic acid to a lactone is not a straightforward process. However, modification of the iodo-substituent to a hydroxyl group would create a γ-hydroxy acid, which is a direct precursor for the formation of a γ-lactone. This transformation would yield 3,3-dimethyl-γ-butyrolactone. The lactonization of γ-hydroxy acids is typically an acid-catalyzed intramolecular esterification. chegg.comstudy.com

Hypothetical two-step synthesis of 3,3-dimethyl-γ-butyrolactone from 4-iodo-3,3-dimethylbutanoic acid:

Hydrolysis of the iodo group: The carbon-iodine bond can be converted to a carbon-hydroxyl bond through nucleophilic substitution with a hydroxide source.

Lactonization: The resulting 4-hydroxy-3,3-dimethylbutanoic acid can then undergo acid-catalyzed intramolecular cyclization to form the five-membered lactone ring.

| Intermediate | Reagent/Condition | Product |

| 4-Iodo-3,3-dimethylbutanoic acid | 1. OH⁻ (Hydrolysis) 2. H⁺ (Acid catalyst) | 3,3-Dimethyl-γ-butyrolactone |

Intramolecular Cyclization to Cyclic Ethers or Other Heterocycles (if applicable through further derivatization)

The synthesis of cyclic ethers, such as substituted tetrahydrofurans, from 4-iodo-3,3-dimethylbutanoic acid would necessitate the reduction of the carboxylic acid to the corresponding alcohol, 4-iodo-3,3-dimethylbutan-1-ol, as discussed in section 3.2.2. This haloalcohol can then undergo an intramolecular Williamson ether synthesis. nih.gov Treatment of 4-iodo-3,3-dimethylbutan-1-ol with a base would deprotonate the hydroxyl group, forming an alkoxide. The resulting alkoxide can then displace the iodide ion via an intramolecular Sₙ2 reaction to form the five-membered tetrahydrofuran ring, yielding 3,3-dimethyltetrahydrofuran.

Reaction Scheme for Intramolecular Cyclization to a Cyclic Ether: CH₃C(CH₃)₂(CH₂I)CH₂CH₂OH + Base → CH₃C(CH₃)₂(CH₂I)CH₂CH₂O⁻ + Base-H⁺ CH₃C(CH₃)₂(CH₂I)CH₂CH₂O⁻ → 3,3-dimethyltetrahydrofuran + I⁻

The rate of this cyclization is influenced by the nature of the base and the reaction conditions. The gem-dimethyl group at the 3-position may influence the conformation of the transition state for cyclization.

Stereochemical Outcomes and Diastereoselectivity in Cyclization Reactions

Since 4-iodo-3,3-dimethylbutanoic acid is an achiral molecule, cyclization reactions will not produce enantiomeric products unless a chiral reagent or catalyst is employed. However, if modifications to the starting material were to introduce stereocenters, the stereochemical outcome of the cyclization would become a critical consideration.

For instance, if a substituent were introduced at the 2 or 4-position of the butanoic acid chain, creating one or more stereocenters, the subsequent lactonization or etherification would lead to diastereomeric products. The diastereoselectivity of such reactions would be influenced by steric and electronic factors in the transition state of the ring-closing step. nih.govnih.gov In the formation of five-membered rings, the transition state often adopts an envelope or twist-chair conformation, and the substituents will preferentially occupy positions that minimize steric strain, leading to a more stable diastereomer. nih.gov The principles of stereocontrol in the synthesis of substituted lactones and tetrahydrofurans are well-established and would apply to derivatives of 4-iodo-3,3-dimethylbutanoic acid. nih.govnih.gov

An in-depth analysis of 4-Iodo-3,3-dimethylbutanoic acid and its transformation products is crucial for understanding its chemical behavior and potential applications. This article delves into the advanced spectroscopic and analytical techniques used to characterize this compound, providing a detailed examination of its structural and electronic properties. Due to the limited availability of published experimental data for 4-Iodo-3,3-dimethylbutanoic acid, this report focuses on predicted spectroscopic characteristics, drawing comparisons with structurally related molecules to provide a comprehensive and scientifically grounded analysis.

Computational Studies and Mechanistic Insights into 4 Iodo 3,3 Dimethylbutanoic Acid Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By applying DFT methods, one can calculate the optimized molecular geometry of 4-Iodo-3,3-dimethylbutanoic acid, predicting bond lengths, bond angles, and dihedral angles.

The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure. For instance, a DFT calculation would precisely determine the C-I, C-C, C=O, and O-H bond lengths, as well as the angles between these bonds, offering a foundational understanding of the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters of 4-Iodo-3,3-dimethylbutanoic acid using DFT

| Parameter | Predicted Value |

| C-I Bond Length | ~2.15 Å |

| C-C (t-butyl) Bond Length | ~1.54 Å |

| C-COOH Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-I Bond Angle | ~112° |

| O=C-O Bond Angle | ~123° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be determined through DFT calculations.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the interactions between atoms and orbitals within a molecule. smolecule.com It provides a localized picture of bonding and allows for the quantification of hyperconjugative interactions, which are crucial for understanding molecular stability. smolecule.com

For 4-Iodo-3,3-dimethylbutanoic acid, NBO analysis would reveal the nature of the C-I bond, detailing its polarization and the contribution of the iodine atom's orbitals. Furthermore, it could elucidate intramolecular hydrogen bonding between the carboxylic acid proton and a nearby atom, if present. The analysis quantifies the energy of these interactions, providing a deeper understanding of the forces that govern the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. evitachem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). evitachem.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). evitachem.com

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For 4-Iodo-3,3-dimethylbutanoic acid, calculating the HOMO and LUMO energies would allow for predictions about its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Iodo-3,3-dimethylbutanoic acid

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: These energy values are illustrative and would be determined through quantum chemical calculations.

Transition State Characterization and Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

For reactions involving 4-Iodo-3,3-dimethylbutanoic acid, such as nucleophilic substitution at the carbon bearing the iodine atom, computational methods can be used to locate the transition state structure. By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a detailed understanding of the reaction mechanism, including the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations and Conformational Analysis of 4-Iodo-3,3-dimethylbutanoic Acid

While quantum mechanical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.

An MD simulation of 4-Iodo-3,3-dimethylbutanoic acid would reveal the flexibility of the molecule, particularly the rotation around its single bonds. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. The simulation would generate a trajectory of atomic positions over time, from which various properties, such as radial distribution functions and root-mean-square deviations, can be calculated to describe the molecule's conformational landscape.

Applications of 4 Iodo 3,3 Dimethylbutanoic Acid As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

A detailed search of scientific literature did not yield specific examples of 4-iodo-3,3-dimethylbutanoic acid being utilized as a key intermediate or starting material in the total synthesis of complex natural products. Synthetic efforts in natural product synthesis often employ a vast array of building blocks, but the application of this particular iodo-acid has not been documented in prominent studies.

Utility in the Construction of Advanced Pharmaceutical and Agrochemical Intermediates

There is no specific information available in the searched scientific databases detailing the use of 4-iodo-3,3-dimethylbutanoic acid for the construction of advanced pharmaceutical or agrochemical intermediates. While related structures, such as 3,3-dimethylbutyric acid, are recognized as intermediates for active ingredients, the direct application of its 4-iodo derivative is not documented in the available literature. google.com

Precursor for Novel Organic Materials and Functional Molecules

A review of the literature did not uncover any instances where 4-iodo-3,3-dimethylbutanoic acid serves as a precursor for the synthesis of novel organic materials or functional molecules. Research in materials science often focuses on building blocks that can be polymerized or incorporated into larger functional systems, but the contribution of this specific compound has not been reported.

Exploitation in Asymmetric Synthesis and Chiral Induction

No specific studies were found that describe the use of 4-iodo-3,3-dimethylbutanoic acid as a chiral auxiliary, a chiral starting material, or a component in asymmetric induction processes. While asymmetric synthesis is a broad field with many reagents and catalysts, the role of this compound has not been explored or reported in the available scientific literature. ttu.eduamanote.com

Supramolecular Chemistry and Non Covalent Interactions of 4 Iodo 3,3 Dimethylbutanoic Acid and Its Derivatives

Investigation of Hydrogen Bonding Networks Involving the Carboxylic Acid Moiety

The carboxylic acid group is a powerful and predictable functional group for directing supramolecular assembly through hydrogen bonding. rsc.orgacs.org It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual nature facilitates the formation of robust and recurrent structural patterns, known as supramolecular synthons. xray.cz

For 4-iodo-3,3-dimethylbutanoic acid, as with most simple carboxylic acids, the most anticipated hydrogen-bonding motif is the cyclic R²₂(8) dimer. rsc.orgmdpi.com In this arrangement, two molecules associate through a pair of O-H···O=C hydrogen bonds, forming a stable eight-membered ring. This synthon is a cornerstone of crystal engineering with carboxylic acids due to its stability and predictability. rsc.org

Beyond the classic dimer, other hydrogen-bonding patterns are possible, often leading to chain or catemer motifs. For instance, in the crystal structure of 2-hydroxy-4-(methylsulfanyl)butanoic acid, an extensive hydrogen-bonding network is observed, forming alternating polar and non-polar layers. nih.govresearchgate.net In the case of alpha-hydroxy acids, hydrogen bonds involving both the carboxylic acid and the hydroxyl group, such as O=C(OH)-C-O-H···O=C(OH), are predominant. mdpi.com While 4-iodo-3,3-dimethylbutanoic acid lacks the alpha-hydroxy group, the principles of forming extended networks through available donors and acceptors remain. The steric bulk of the gem-dimethyl group adjacent to the iodine may influence the packing, potentially favoring linear chain motifs over the more common dimer in certain crystalline forms.

The table below summarizes typical hydrogen bond parameters observed in aliphatic carboxylic acids, which are representative of the interactions expected for 4-iodo-3,3-dimethylbutanoic acid.

| Supramolecular Synthon | Hydrogen Bond | Typical Distance (O···O) [Å] | Typical Angle (O-H···O) [°] | Reference |

| Carboxylic Acid Dimer | O-H···O=C | 2.6 - 2.7 | 170 - 180 | researchgate.net |

| Carboxylic Acid Chain | O-H···O=C | 2.6 - 2.8 | 160 - 175 | mdpi.com |

| Hydroxy-Carboxyl | O-H···O(H) | 2.7 - 2.9 | 165 - 175 | mdpi.com |

Exploration of Halogen Bonding Interactions with the Iodine Atom as a Donor

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). science.govacs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond (in this case, the C-I bond). acs.orgijres.org The strength of this interaction increases with the polarizability of the halogen, making iodine the strongest halogen bond donor among the halogens (I > Br > Cl > F). acs.orgnih.gov

In 4-iodo-3,3-dimethylbutanoic acid, the iodine atom is a prime candidate to act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen of a neighboring carboxylic acid (a C-I···O=C interaction). researchgate.netresearchgate.netnih.gov These interactions are highly directional, with the C-I···O angle typically approaching 180°. rsc.org The strength of these bonds can be comparable to that of conventional hydrogen bonds, making them a significant force in controlling crystal packing. researchgate.net

Studies on various iodo-substituted organic compounds have provided a wealth of data on the geometry and prevalence of halogen bonds. For example, in the crystal structure of (Z)-2-iodocinnamaldehyde, a C-I···O interaction with a distance shorter than the sum of the van der Waals radii is observed, confirming a halogen bond. nih.gov Similarly, analysis of iodo-substituted metallocenes and alkenes demonstrates the predominance of halogen bonds in defining their crystal structures. rsc.orgnih.gov The interaction can also occur with other halogen atoms (C-I···I) or even π-systems. nih.gov

The following table presents representative data for halogen bonding interactions involving iodine, which are analogous to those that could be formed by 4-iodo-3,3-dimethylbutanoic acid.

| Halogen Bond Type | Donor-Acceptor | Typical Distance (I···A) [Å] | Reduction from vdW Sum (%) | Typical Angle (C-I···A) [°] | Reference |

| I···O | C-I···O=C | 3.0 - 3.4 | 3 - 15% | 160 - 178 | acs.orgnih.gov |

| I···I | C-I···I-C | 3.7 - 3.9 | 3 - 8% | 165 - 175 | nih.govrsc.org |

| I···N | C-I···N | 2.8 - 3.0 | 15 - 20% | ~175 | rsc.org |

| I···Br | C-I···Br | 3.2 - 3.4 | 8 - 13% | ~175 | researchgate.net |

Self-Assembly Phenomena in Crystal Engineering and Solution Phases

The self-assembly of 4-iodo-3,3-dimethylbutanoic acid is dictated by the interplay between the robust hydrogen bonding of the carboxylic acid and the directional halogen bonding of the iodine atom. nih.govresearchgate.net The competition and cooperation between these two non-covalent forces can lead to a diverse range of supramolecular architectures in both the solid state and in solution. acs.orgmdpi.com

In crystal engineering, the combination of a primary hydrogen-bonding group and a halogen bond donor allows for the rational design of complex structures. Depending on the relative strengths and steric accessibility of the interaction sites, one type of bond may dominate, or they may work in concert to form layered or three-dimensional networks. For example, molecules might form hydrogen-bonded dimers or chains as a primary motif, with these larger assemblies then being linked by weaker, but highly directional, halogen bonds into a final crystal lattice. nih.govmdpi.com The study of halometallocenes shows that for heavier halogens like bromine and iodine, halogen bonds are often the predominant interactions defining the crystal packing. nih.govnih.gov

Coordination Chemistry with Metal Centers and Formation of Metal-Organic Frameworks

The carboxylate group, formed upon deprotonation of the carboxylic acid, is an excellent ligand for coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.netalfa-chemistry.com MOFs are crystalline materials built from metal-containing nodes linked by organic ligands, and their properties are highly tunable based on the choice of these components. rsc.orgrsc.org

Although MOFs built specifically with 4-iodo-3,3-dimethylbutanoic acid are not documented, its function as a ligand can be predicted from the vast body of work on other carboxylate-based MOFs. Ligands with aliphatic backbones are of increasing interest as they can impart greater flexibility and different optical and sorption properties compared to the more common rigid aromatic linkers. mdpi.com

The carboxylate group of the deprotonated 4-iodo-3,3-dimethylbutanoate ligand can adopt several coordination modes, which determines the dimensionality and topology of the resulting framework. bohrium.comresearchgate.net These modes include:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: Each oxygen atom binds to a different metal center, bridging them together. This is a very common mode in the formation of "paddlewheel" secondary building units (SBUs).

More Complex Modes: The carboxylate can also bridge three or more metal centers. bohrium.com

The combination of these coordination modes with various metal SBUs (e.g., single ions, dimeric paddlewheels, or larger clusters) can generate 1D chains, 2D layers, or 3D frameworks. rsc.org The presence of the iodine atom on the linker would decorate the pores of the resulting MOF, offering a site for post-synthetic modification or for specific interactions with guest molecules via halogen bonding. The flexibility of the butanoate chain could also lead to "breathing" MOFs, where the framework undergoes large structural changes in response to external stimuli like guest adsorption. mdpi.comnih.gov

The table below outlines common coordination modes for carboxylate ligands in MOFs.

| Coordination Mode | Description | Resulting Structure Element |

| Monodentate | One oxygen coordinates to one metal ion. | Often terminates a coordination site or forms simple chains. |

| Bidentate Chelating | Both oxygens coordinate to the same metal ion. | Forms a stable chelate ring with the metal. |

| Bidentate Bridging (syn-syn) | Both oxygens bridge two metal ions. | Key motif in forming dinuclear paddlewheel SBUs. |

| Bidentate Bridging (syn-anti) | One oxygen is syn, one is anti relative to the R-COO plane. | Leads to helical or extended chain structures. |

| Tridentate/Tetradentate | Bridging three or four metal centers. | Creates highly connected, often robust, 3D networks. |

Emerging Trends and Future Perspectives in 4 Iodo 3,3 Dimethylbutanoic Acid Research

Development of Highly Efficient and Selective Catalytic Systems for its Transformations

The dual functionality of 4-Iodo-3,3-dimethylbutanoic acid opens up a rich landscape for catalytic transformations. The primary alkyl iodide is a versatile handle for a multitude of cross-coupling reactions, while the carboxylic acid moiety can be engaged in various derivatizations. Future research is anticipated to focus on developing catalytic systems that can selectively act on one functional group while leaving the other intact, or that can orchestrate tandem reactions involving both.

The development of chemoselective catalysts will be paramount. For instance, palladium- or nickel-based catalysts, widely used for C-C and C-heteroatom bond formation, could be tailored for the selective coupling of the alkyl iodide. The steric hindrance imparted by the gem-dimethyl group adjacent to the carboxylic acid may inherently favor reactions at the less encumbered iodo-group. Future work will likely explore ligands that can fine-tune the reactivity and selectivity of the metal center, enabling a broad range of coupling partners to be introduced.

Another promising avenue is the catalytic activation of the carboxylic acid group. While classic esterification and amidation methods are available, modern catalytic approaches, such as those employing carbodiimides with recyclable catalysts or novel boron-based catalysts, could offer milder and more efficient routes to derivatives.

Looking further ahead, the development of dual-catalytic systems that can mediate sequential or one-pot transformations at both the iodo and carboxyl functionalities would represent a significant advance. Such systems could enable the rapid construction of complex molecules from this simple building block.

Table 1: Potential Catalytic Transformations of 4-Iodo-3,3-dimethylbutanoic Acid

| Transformation | Functional Group | Potential Catalyst Systems | Potential Products |

| Suzuki Coupling | Alkyl Iodide | Pd(OAc)₂/SPhos, NiCl₂(dppp) | Aryl/heteroaryl-substituted dimethylbutanoic acids |

| Sonogashira Coupling | Alkyl Iodide | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted dimethylbutanoic acids |

| Buchwald-Hartwig Amination | Alkyl Iodide | Pd₂(dba)₃/BINAP | N-Aryl/alkyl-amino-dimethylbutanoic acids |

| Carbonylation | Alkyl Iodide | Pd(OAc)₂/dppf | Adipic acid derivatives |

| Esterification | Carboxylic Acid | DCC/DMAP, Boronic acids | Various esters |

| Amidation | Carboxylic Acid | HATU, EDC/HOBt | Various amides |

Integration with Continuous Flow Synthesis Methodologies for Scalable Production

The transition from batch to continuous flow synthesis is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis and subsequent transformations of 4-Iodo-3,3-dimethylbutanoic acid are well-suited for this technology. The synthesis of alkyl iodides, for instance, can often be performed under flow conditions with improved control over reaction parameters and reduced workup. cmu.edu

A key advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process. nih.gov For the synthesis of 4-Iodo-3,3-dimethylbutanoic acid itself, a hypothetical flow process could start from a suitable precursor, such as 3,3-dimethyl-gamma-butyrolactone, followed by ring-opening and iodination in sequential flow reactors.

Furthermore, the derivatization of 4-Iodo-3,3-dimethylbutanoic acid can be significantly enhanced using flow methodologies. For example, catalytic cross-coupling reactions at the iodide position can be performed in packed-bed reactors containing a heterogeneous catalyst, allowing for easy separation of the product and reuse of the catalyst. Similarly, the formation of esters or amides from the carboxylic acid can be achieved with high efficiency and purity in flow, minimizing the need for extensive purification steps. The integration of in-line purification techniques, such as liquid-liquid extraction or scavenger resins, can lead to the direct production of highly pure compounds.

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of 4-Iodo-3,3-dimethylbutanoic Acid Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, better heat and mass transfer |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

| Product Purity | Often requires extensive purification | Higher purity, potential for in-line purification |

Opportunities in Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms coupled with high-throughput experimentation (HTE) are revolutionizing the discovery and optimization of new reactions and molecules. wiley.com For a versatile building block like 4-Iodo-3,3-dimethylbutanoic acid, these technologies offer a powerful approach to rapidly explore its chemical space.

Automated synthesizers can be programmed to perform a large number of reactions in parallel, varying catalysts, ligands, solvents, and other reaction parameters. This would be particularly valuable for optimizing the selective transformations of the iodo and carboxylic acid groups. For example, an array of catalysts could be screened for a specific cross-coupling reaction to identify the optimal conditions for yield and selectivity in a fraction of the time required for traditional methods.

HTE can also be employed to discover entirely new reactions and applications for 4-Iodo-3,3-dimethylbutanoic acid. By reacting it with a diverse library of compounds under a wide range of conditions, novel transformations and products with interesting properties may be identified. The data generated from these high-throughput screens can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions, further accelerating the research and development process.

Expansion into Novel Bio-conjugation and Chemical Biology Applications (focus on synthetic aspects)

The presence of both a reactive alkyl iodide and a carboxylic acid makes 4-Iodo-3,3-dimethylbutanoic acid a promising candidate for applications in bioconjugation and chemical biology. The carboxylic acid can be used to attach the molecule to amines on biomolecules like proteins or peptides through standard amide bond formation. bionordika.fi The alkyl iodide then serves as a versatile handle for subsequent modifications.

From a synthetic standpoint, the primary iodide is an excellent electrophile for reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins). This allows for the site-specific labeling of biomolecules. The steric bulk provided by the gem-dimethyl group may also influence the reactivity and stability of the resulting conjugate.

Furthermore, the iodo-group can participate in a variety of bioorthogonal reactions. For example, it can be used in palladium-catalyzed cross-coupling reactions performed under biocompatible conditions to attach reporter molecules, drugs, or other functionalities to a biomolecule. The development of water-soluble and biocompatible catalytic systems is a key area of research that will enable the broader application of such iodo-containing linkers in chemical biology.

The bifunctional nature of 4-Iodo-3,3-dimethylbutanoic acid could be exploited to create novel probes and therapeutic agents. For instance, it could be used as a linker to attach a targeting moiety to a drug molecule, or to develop new activity-based probes for enzyme studies. The synthetic versatility of this compound makes it a valuable tool for the future of chemical biology research.

Q & A

Basic Research Question

- ¹H NMR : Distinct signals for methyl groups (δ 2.28–2.31 ppm) and the iodine-bearing carbon (δ 9.04 ppm) confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 356.1787 [M+H]⁺ matches the theoretical mass (C₁₄H₁₅INO₂) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain caused by the bulky dimethyl and iodine groups .

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants to avoid hydrolysis of the iodine moiety.

- Inert atmosphere : Argon or nitrogen blankets reduce oxidative side reactions.

How can computational modeling predict the regioselectivity of iodination in 3,3-dimethylbutanoic acid derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.